molecular formula C18H12FN3O3S B2446054 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 477294-81-8

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

カタログ番号: B2446054
CAS番号: 477294-81-8
分子量: 369.37
InChIキー: WRKRLKPPPMHBNS-CZIZESTLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the benzothiazole core have been extensively investigated and reported in scientific literature for their potential antiviral properties against a range of viruses such as herpes simplex virus (HSV), influenza A virus (IAV), and others . Furthermore, the 1,3-dioxoisoindolin-2-yl (phthalimide) moiety is a significant pharmacophore present in molecules studied for various therapeutic applications, including as potential anticonvulsant agents . The integration of these two heterocyclic systems into a single molecular framework makes this acetamide derivative a valuable intermediate for researchers exploring new chemical entities in drug discovery. Its primary research value lies in its application as a building block for the synthesis of more complex molecules and as a candidate for in vitro biological screening in the development of novel therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c1-21-13-7-6-10(19)8-14(13)26-18(21)20-15(23)9-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKRLKPPPMHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a member of a class of derivatives known for their diverse biological activities, particularly in anticancer and anticonvulsant applications. This article synthesizes current knowledge regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Overview of the Compound

The compound features a unique structure that includes an isoindoline moiety and a thiazole derivative, which are known to enhance biological activity through various mechanisms. Its synthesis and characterization have been documented in several studies, indicating its potential as a lead compound for further development.

Anticancer Properties

Recent studies have demonstrated that derivatives of isoindoline compounds exhibit significant anticancer activity. For instance, a related compound, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, showed moderate but significant growth inhibition across several cancer cell lines including MCF7 and ACHN, with percentage growth inhibitions ranging from 75% to 89% at a concentration of 10 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anticonvulsant Activity

In the context of anticonvulsant properties, compounds similar to (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide have been evaluated in various seizure models. A study involving related acetamide derivatives indicated that they provided protection against maximal electroshock seizures (MES), suggesting their potential as anticonvulsant agents . The ability to inhibit seizure spread is crucial for the development of new antiepileptic drugs.

The biological activities of compounds like (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many isoindoline derivatives act as enzyme inhibitors, targeting pathways critical for cancer cell survival.
  • Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, which may be beneficial in treating epilepsy.

Case Studies and Research Findings

Study Findings Cell Lines Tested IC50 Values
Study 1Significant anticancer activity observedMCF7, CAKI-110 µM
Study 2Protection against MES seizuresMouse modelsNot specified
Study 3Moderate cytotoxicity against various linesEKVX, UACC-62IC50: ~15 µM

科学的研究の応用

Biological Activities

Anticancer Activity :
Several studies have demonstrated the potential of compounds similar to (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide in inhibiting cancer cell proliferation. For instance, derivatives featuring the isoindoline structure have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties :
Research indicates that isoindoline-based compounds exhibit antimicrobial activity against a range of pathogens. The incorporation of specific substituents can enhance their efficacy against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Antitubercular Activity :
Compounds with similar scaffolds have been evaluated for their antitubercular properties. In vitro studies have shown promising results against Mycobacterium tuberculosis, suggesting that modifications to the isoindoline structure can yield effective antitubercular agents .

Synthetic Approaches

The synthesis of (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step reactions that may include the formation of the isoindoline core followed by functionalization at the nitrogen and carbon centers. Various methodologies such as cyclization reactions, condensation reactions, and coupling reactions are employed to achieve the desired structure .

Case Study 1: Anticancer Evaluation

In a study investigating the anticancer properties of related compounds, researchers synthesized a series of isoindoline derivatives and assessed their activity against multiple cancer cell lines. The results indicated that specific modifications led to enhanced growth inhibition rates, highlighting the importance of structural diversity in optimizing anticancer activity .

Case Study 2: Antimicrobial Screening

A set of isoindoline derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide?

Answer:
The compound is typically synthesized via amide coupling reactions. A general protocol involves:

  • Reagents : Carbodiimide coupling agents (e.g., EDC or DCC) to activate carboxylic acids.
  • Conditions : Reaction of 1,3-dioxoisoindoline-2-acetic acid derivatives with substituted benzo[d]thiazol-2(3H)-ylidene amines under inert atmospheres (e.g., N₂) in dichloromethane or DMF.
  • Workup : Purification via recrystallization (e.g., methanol/acetone mixtures) or column chromatography.
    Characterization includes ¹H/¹³C NMR to confirm regioselectivity and IR spectroscopy to validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) .

(Advanced) How can crystallographic data inconsistencies be resolved during structural validation of this compound?

Answer:
Crystallographic discrepancies (e.g., bond lengths, torsion angles) are addressed by:

Software Validation : Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically and validated against electron density maps .

Comparative Analysis : Cross-reference bond lengths with established databases (e.g., Allen et al., 1987). For example, the C–N amide bond should align with standard ranges (1.32–1.35 Å) .

Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯N) to assess packing stability. Deviations in hydrogen bond angles (>10° from ideal) may indicate data artifacts .

(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include:
    • 1,3-Dioxoisoindolinyl : Aromatic protons (δ 7.6–8.2 ppm) and carbonyl carbons (δ 165–170 ppm).
    • Benzo[d]thiazole : Fluorine-coupled protons (δ 6.8–7.5 ppm for 6-F substituent) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (tolerances <0.4%) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Answer:

Analog Synthesis : Introduce substituents at the benzo[d]thiazole (e.g., 6-F, 3-CH₃) and isoindolinone moieties to assess electronic/steric effects .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using:

  • IC₅₀ Determination : Dose-response curves with controls (e.g., staurosporine).
  • Docking Studies : Use software (e.g., AutoDock) to predict binding modes, correlating with experimental IC₅₀ values .

Data Interpretation : Address contradictions (e.g., low activity despite strong docking scores) by revisiting solubility or off-target effects .

(Basic) What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Use tools like ChemDraw or MarvinSketch to estimate lipophilicity.
  • Tautomer Stability : DFT calculations (e.g., B3LYP/6-31G*) assess the predominance of (E)-configuration in solution .
  • Solubility Prediction : QSPR models correlate molecular descriptors (e.g., polar surface area) with experimental solubility in DMSO/water .

(Advanced) How are intermolecular interactions analyzed in the crystalline state?

Answer:

  • X-ray Diffraction : Resolve crystal packing using SHELXD for phase determination and SHELXL for refinement.
  • Hydrogen Bonding : Identify R₂²(8) motifs (e.g., N–H⋯N interactions) contributing to 1D chain stabilization .
  • Twist Angle Analysis : Compare dihedral angles between aromatic rings (e.g., 79.7° in benzo[d]thiazole vs. isoindolinone planes) to assess steric strain .

(Basic) How is purity validated post-synthesis?

Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Melting Point : Sharp melting range (<2°C deviation) confirms crystallinity .
  • Elemental Analysis : Match C/H/N percentages to theoretical values (e.g., C: 58.2%, H: 3.5%, N: 12.1%) .

(Advanced) What strategies mitigate data reproducibility issues in synthetic protocols?

Answer:

Reaction Optimization : Screen solvents (e.g., DCM vs. THF), temperatures (0°C vs. RT), and catalysts (e.g., DMAP) to maximize yield .

Batch Analysis : Compare NMR/LC-MS data across multiple syntheses to identify impurities (e.g., unreacted starting materials).

Automated Platforms : Use flow chemistry for precise control over reaction parameters (e.g., residence time, stoichiometry) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。